Oxanosine

Description

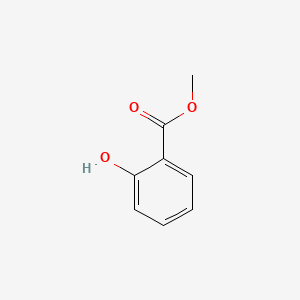

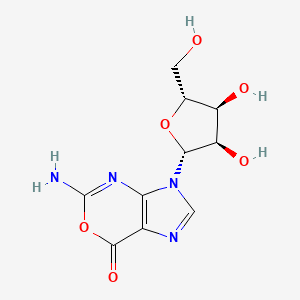

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6/c11-10-13-7-4(9(18)20-10)12-2-14(7)8-6(17)5(16)3(1-15)19-8/h2-3,5-6,8,15-17H,1H2,(H2,11,13)/t3-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVUOVPUCZNICU-ZIYNGMLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(OC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(OC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80394-72-5 | |

| Record name | Oxanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80394-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Oxanosine: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the nucleoside antibiotic, oxanosine. It details its discovery, biological origin, mechanisms of action, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Discovery and Origin

This compound, a novel nucleoside antibiotic, was first isolated in 1981 from the culture filtrate of Streptomyces capreolus strain MG265-CF3[1][2][3][4]. Its chemical structure was determined through X-ray crystallographic analysis and other chemical studies as 5-amino-3-β-D-ribofuranosyl-3H-imidazo[4,5-d][5]oxazin-7-one. Initially identified for its weak antibacterial properties, subsequent research revealed its potential as an anticancer and antiviral agent. Interestingly, this compound was later found to be a product of nitrosative deamination of guanosine, making it relevant in the toxicology of reactive nitrogen species (RNS).

Mechanism of Action

This compound exerts its biological effects primarily by interfering with the de novo guanosine nucleotide biosynthesis pathway. Its activity is dependent on intracellular phosphorylation to this compound monophosphate (OxMP). The inhibitory actions are targeted at two key enzymes in this pathway: GMP Synthetase and IMP Dehydrogenase.

Inhibition of GMP Synthetase

The primary mode of action initially identified for this compound is the competitive inhibition of GMP synthetase (E.C. 6.3.5.2). This enzyme catalyzes the final step in the de novo biosynthesis of guanosine monophosphate (GMP) by converting xanthosine 5'-monophosphate (XMP) to GMP. By blocking this step, this compound depletes the intracellular pool of guanine nucleotides, which are essential for DNA replication, transcription, and other critical cellular processes. This inhibition is responsible for its bacteriostatic and antiproliferative effects. The antibacterial activity of this compound can be antagonized by the addition of guanine, guanosine, or guanylic acid, which confirms its targeted effect on this pathway.

Inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH)

After being converted to this compound monophosphate (OxMP), the molecule acts as a potent, reversible competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the rate-limiting step in guanosine nucleotide biosynthesis: the oxidation of inosine 5'-monophosphate (IMP) to XMP. Inhibition of IMPDH leads to a significant decrease in the guanosine nucleotide pool, which can block cell proliferation and induce apoptosis. Crystallographic studies have shown that OxMP forms a ring-opened covalent adduct with the active site cysteine of IMPDH. However, unlike the normal catalytic intermediate, this adduct does not hydrolyze and instead re-cyclizes back to OxMP, effectively trapping the enzyme. This potent inhibition of IMPDH is a key mechanism behind this compound's anticancer, antiviral, and immunosuppressive properties.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound monophosphate is a covalent inhibitor of inosine 5’-monophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a substrate of adenosine deaminase. Implications for the quest for a toxicological marker for nitrosation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mode of action of this compound, a novel nucleoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxanosine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxanosine is a unique nucleoside analogue, originally isolated from Streptomyces capreolus, that has garnered significant interest within the scientific community due to its diverse biological activities. As a structural analogue of guanosine, it exhibits notable antibacterial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental methodologies for key assays are provided, and its primary mechanism of action—the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH)—is discussed in detail. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of technical information to facilitate further investigation into the therapeutic potential of this compound.

Chemical Structure and Identification

This compound, systematically named 5-amino-3-β-D-ribofuranosyl-imidazo[4,5-d][1][2]oxazin-7(3H)-one, is a guanosine analogue where the N1 and C6 atoms of the purine ring are replaced by an oxygen atom and a carbonyl group, respectively.[1] This structural modification is key to its biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1][2]oxazin-7-one |

| CAS Number | 80394-72-5 |

| Molecular Formula | C₁₀H₁₂N₄O₆ |

| SMILES | C1=NC2=C(N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N=C(OC2=O)N |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings and for formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 284.23 g/mol |

| Appearance | Solid |

| Melting Point | Data not available |

| pKa | Data not available |

| Solubility | Soluble in water. |

| UV Absorbance (λmax) | 246 nm (ε = 11,200 M⁻¹cm⁻¹) and 287 nm (ε = 7,400 M⁻¹cm⁻¹) in aqueous solution. |

| Storage | Store at -20°C for long-term stability. |

Biological and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, which are primarily attributed to its role as a competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.

Mechanism of Action: Inhibition of IMPDH

This compound is phosphorylated intracellularly to this compound 5'-monophosphate (OMP). OMP then acts as a potent competitive inhibitor of IMPDH. This inhibition depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.

Caption: Mechanism of action of this compound via IMPDH inhibition.

Antibacterial Activity

This compound has demonstrated inhibitory activity against various bacteria. For instance, it is active against Escherichia coli.

Antiviral Activity

The antiviral properties of this compound have been reported, notably against the Human Immunodeficiency Virus (HIV).

Anticancer Activity

By inhibiting DNA and RNA synthesis, this compound exhibits cytotoxic effects on cancer cell lines. It has been shown to inhibit the growth of HeLa cells.

Table 3: Summary of Biological Activities of this compound

| Activity | Organism/Cell Line | Metric | Value |

| Antibacterial | Escherichia coli | MIC | Not specified in provided results |

| Antiviral | HIV-1 | EC₅₀ | Not specified in provided results |

| Anticancer | HeLa cells | IC₅₀ | Not specified in provided results |

| Enzyme Inhibition | IMPDH | Kᵢ (for OMP) | 51 nM to 340 nM (depending on the organism) |

Experimental Protocols

In Vitro IMPDH Inhibition Assay

This protocol outlines the determination of the inhibitory activity of this compound monophosphate (OMP) against IMPDH.

Caption: Experimental workflow for the in vitro IMPDH inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.

-

Substrates: Prepare stock solutions of IMP and NAD⁺ in the assay buffer.

-

Inhibitor: Prepare a serial dilution of this compound 5'-monophosphate (OMP) in the assay buffer.

-

-

Enzyme Preparation:

-

Use purified recombinant IMPDH. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add the assay buffer, a fixed concentration of IMPDH, and varying concentrations of OMP (or vehicle for control wells).

-

Pre-incubate the enzyme with the inhibitor for 10 minutes at room temperature.

-

Initiate the reaction by adding a mixture of IMP and NAD⁺ to a final concentration within their respective Km ranges.

-

Immediately begin monitoring the change in absorbance at 340 nm (due to the formation of NADH) every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of NADH formation) for each OMP concentration from the linear portion of the absorbance versus time plot.

-

Determine the Ki value by fitting the initial velocity data to the appropriate inhibition model (e.g., competitive inhibition) using a suitable software package.

-

General Protocol for Antibacterial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol that can be adapted for testing the antibacterial activity of this compound.

Methodology:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the microtiter plate containing the serially diluted this compound. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

General Protocol for Antiviral Assay (HIV-1 Replication Assay)

This is a generalized protocol that can be adapted for assessing the anti-HIV activity of this compound.

Methodology:

-

Cell Culture: Culture a susceptible T-cell line (e.g., MT-4 cells) in a suitable medium (e.g., RPMI 1640 supplemented with 10% FBS).

-

Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium.

-

Infection: Add the cells to a 96-well plate. Pre-treat the cells with the diluted this compound for a short period before adding a known amount of HIV-1 virus stock.

-

Incubation: Incubate the infected cells for 4-5 days at 37°C in a CO₂ incubator.

-

Quantification of Viral Replication: Measure the extent of viral replication. This can be done by:

-

p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.

-

Reverse Transcriptase (RT) Assay: Measure the activity of viral reverse transcriptase in the supernatant.

-

Cell Viability Assay (e.g., MTT assay): Measure the cytopathic effect of the virus and the protective effect of the drug.

-

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of this compound that inhibits viral replication by 50%.

Conclusion

This compound stands as a compelling molecule with a well-defined mechanism of action and a broad range of biological activities. Its ability to potently inhibit IMPDH makes it a valuable tool for studying nucleotide metabolism and a promising scaffold for the development of novel therapeutics. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to support and stimulate further research into the full therapeutic potential of this fascinating nucleoside analogue. Further investigations are warranted to fully elucidate its clinical applicability and to optimize its pharmacological profile.

References

Oxanosine's Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of the Core Molecular Interactions and Cellular Consequences

Introduction

Oxanosine, a novel nucleoside antibiotic discovered in the culture filtrate of Streptomyces capreolus, has garnered significant interest within the scientific community for its potent antineoplastic and antiviral properties. Structurally identified as 5-amino-3-β-D-ribofuranosyl-3H-imidazo[4,5-d][1][2]oxazin-7-one, its biological activity stems from its ability to disrupt the de novo biosynthesis of guanine nucleotides, essential precursors for DNA and RNA synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its enzymatic targets, the kinetics of inhibition, and the downstream cellular signaling pathways affected. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's biological activity.

Core Mechanism: Dual Inhibition of Guanine Nucleotide Biosynthesis

The primary mechanism of action of this compound is the targeted inhibition of two key enzymes in the de novo guanine nucleotide biosynthesis pathway: GMP Synthetase and Inosine 5'-Monophosphate Dehydrogenase (IMPDH) . Inside the cell, this compound is phosphorylated to its active form, this compound 5'-monophosphate (OxMP). Both this compound and OxMP are responsible for the observed biological effects.

Inhibition of GMP Synthetase

This compound directly competes with the natural substrate, xanthosine 5'-monophosphate (XMP), for the active site of GMP synthetase (E.C. 6.3.5.2). This enzyme catalyzes the final step in the de novo synthesis of guanosine monophosphate (GMP), an essential building block for nucleic acids and a key molecule in cellular signaling. By competitively inhibiting GMP synthetase, this compound effectively halts the production of GMP from XMP, leading to a depletion of the intracellular guanine nucleotide pool.

Inhibition of Inosine 5'-Monophosphate Dehydrogenase (IMPDH)

The phosphorylated form of this compound, OxMP, is a potent competitive inhibitor of IMPDH (E.C. 1.1.1.205). IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to XMP, which is the rate-limiting step in de novo guanine nucleotide biosynthesis. OxMP's structural similarity to the natural substrate IMP allows it to bind to the active site of IMPDH.

A crucial aspect of OxMP's inhibitory action is the formation of a reversible, covalent adduct with a catalytic cysteine residue in the IMPDH active site. This interaction leads to a ring-opening of the oxazine ring of OxMP, forming a stable E-OxMP* intermediate that effectively sequesters the enzyme and prevents the catalytic cycle from proceeding.

Quantitative Inhibition Data

The inhibitory potency of this compound and its monophosphate derivative against their respective enzymatic targets has been quantified in several studies. The following table summarizes the key kinetic parameters.

| Inhibitor | Enzyme | Organism(s) | Inhibition Type | Ki Value |

| This compound | GMP Synthetase | Escherichia coli K-12 | Competitive | 7.4 x 10-4 M[1] |

| This compound Monophosphate (OxMP) | IMPDH | Human, T. foetus, C. parvum, C. jejuni, B. anthracis | Competitive | 50 - 340 nM[3] |

Experimental Protocols

Synthesis of this compound Monophosphate (OxMP)

Objective: To synthesize OxMP from GMP for use in IMPDH inhibition assays.

Materials:

-

Guanosine 5'-monophosphate (GMP)

-

Sodium nitrite (NaNO2)

-

Sodium acetate buffer (200 mM, pH 3.7)

-

Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Dowex 50WX8-400 column

-

1H-NMR and LC-MS for product confirmation

Procedure:

-

Dissolve 80 mg of GMP and 140 mg of NaNO2 in 20 mL of 200 mM sodium acetate buffer (pH 3.7).

-

Shake the reaction mixture at 37°C for 18 hours.

-

Monitor the reaction for the complete consumption of GMP.

-

Filter the reaction mixture through a 0.2 µm filter.

-

Purify the resulting OxMP using preparative RP-HPLC.

-

Remove the triethylammonium salt from the purified product by passing it through a Dowex 50WX8-400 column.

-

Confirm the final product identity and purity using 1H-NMR and LC-MS.

IMPDH Inhibition Assay

Objective: To determine the kinetic parameters of IMPDH inhibition by OxMP.

Materials:

-

Purified IMPDH enzyme

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM DTT

-

Inosine 5'-monophosphate (IMP) solution

-

NAD+ solution

-

This compound monophosphate (OxMP) solution

-

UV-Vis spectrophotometer

Procedure:

-

Perform steady-state kinetic assays in the assay buffer at 25°C with 20 nM of the IMPDH enzyme.

-

Monitor the production of NADH by measuring the increase in absorbance at 340 nm (ε340 = 6.22 mM-1cm-1).

-

To determine the inhibition mechanism and Ki value, measure initial velocities at varying concentrations of IMP and fixed, optimal concentrations of NAD+ in the presence of different concentrations of OxMP (0 µM to 1.2 µM).

-

Fit the initial velocity data to competitive, mixed, and non-competitive inhibition models to determine the best fit and calculate the Ki value.

Characterization of the Covalent E-OxMP* Adduct

Objective: To confirm the formation of a covalent adduct between IMPDH and OxMP.

Methodology:

-

UV Spectroscopy: Use a split cuvette to obtain difference spectra between the enzyme and OxMP before and after mixing. A change in the absorbance spectrum, specifically a decrease at approximately 250 nm and 280 nm and an increase at around 220 nm, indicates the formation of a new species, the ring-opened covalent adduct.

-

X-ray Crystallography: Co-crystallize IMPDH with OxMP and solve the crystal structure. The resulting electron density map can provide direct evidence of the covalent bond between the catalytic cysteine residue and the inhibitor, revealing the specific atoms involved in the linkage and the conformation of the ring-opened adduct.

Downstream Cellular Effects and Signaling Pathways

The depletion of the guanine nucleotide pool resulting from the dual inhibition of GMP synthetase and IMPDH has profound consequences on cellular physiology, primarily leading to cell cycle arrest and apoptosis .

Cell Cycle Arrest at the G1 Phase

Guanine nucleotide depletion potently inhibits DNA synthesis by arresting cells in the G1 phase of the cell cycle. This G1 arrest is mediated through the modulation of key cell cycle regulatory proteins:

-

Inhibition of pRb Phosphorylation: The retinoblastoma protein (pRb) is a key tumor suppressor that controls the G1/S checkpoint. In its hypophosphorylated state, pRb binds to and inhibits the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. Guanine nucleotide depletion prevents the phosphorylation of pRb, thus maintaining its inhibitory function.

-

Abrogation of Cyclin D3 Expression: Cyclin D3 is a crucial component of the cyclin D/CDK4/6 complexes that initiate pRb phosphorylation. The depletion of guanine nucleotides leads to a complete abrogation of cyclin D3 expression.

-

Stabilization of p27Kip1: The cyclin-dependent kinase inhibitor p27Kip1 binds to and inhibits the activity of cyclin E/CDK2 complexes, which are also necessary for the G1/S transition. Guanine nucleotide depletion prevents the elimination of p27Kip1, leading to its accumulation and enhanced inhibition of CDK2.

Induction of Apoptosis

Prolonged depletion of guanine nucleotides triggers programmed cell death, or apoptosis. While the precise signaling cascades are still under investigation, evidence suggests the involvement of key signaling pathways that are sensitive to cellular nucleotide levels.

-

mTOR Pathway: The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. mTORC1 activity is sensitive to the availability of purine nucleotides. Depletion of guanine nucleotides can lead to the inhibition of mTORC1 signaling, which in turn can promote apoptosis.

-

Ras-MAPK Pathway: The Ras-MAPK pathway is another critical signaling cascade that regulates cell proliferation and survival. Ras proteins are small GTPases that are active in their GTP-bound state. A decrease in the intracellular pool of GTP could potentially impact the activation status of Ras and its downstream effectors, although the direct effects of this compound on this pathway require further elucidation.

The induction of apoptosis likely proceeds through the intrinsic (mitochondrial) pathway, initiated by cellular stress (i.e., nucleotide deprivation), leading to the activation of a cascade of caspases that execute the apoptotic program.

References

- 1. This compound monophosphate is a covalent inhibitor of inosine 5’-monophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p27, a novel inhibitor of G1 cyclin-Cdk protein kinase activity, is related to p21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]

Oxanosine and the Guanine Nucleotide Pathway: A Technical Guide to the Inhibition of IMP Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which the nucleoside antibiotic oxanosine disrupts the de novo synthesis of guanosine monophosphate (GMP). While the topic of interest is often cited as the "inhibition of GMP synthetase," current scientific literature reveals a more nuanced mechanism. The primary and well-documented molecular target of this compound's active metabolite is, in fact, Inosine-5'-Monophosphate Dehydrogenase (IMPDH), the rate-limiting enzyme acting immediately upstream of GMP synthetase. This guide will clarify this mechanism, present the quantitative data, detail relevant experimental protocols, and provide visualizations of the key pathways and processes.

The De Novo GMP Synthesis Pathway and the Role of this compound

Guanosine nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism.[1] The de novo synthesis pathway begins with inosine-5'-monophosphate (IMP), which stands at a critical metabolic branch point. The commitment to guanine nucleotide synthesis involves two sequential enzymatic steps:

-

IMPDH: Inosine-5'-monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to xanthosine-5'-monophosphate (XMP). This is the first and rate-limiting step in GMP biosynthesis.[2]

-

GMPS: GMP Synthetase (GMPS) catalyzes the ATP-dependent amination of XMP to yield guanosine-5'-monophosphate (GMP).[3][4]

This compound, an antibiotic originally isolated from Streptomyces capreolus, exhibits antitumor and antiviral activities.[2] These biological effects are exerted upon its intracellular phosphorylation to this compound monophosphate (OxMP). While this logically places its activity within the guanine nucleotide pathway, extensive biochemical studies have demonstrated that OxMP does not directly inhibit GMP synthetase. Instead, it potently inhibits IMPDH, thereby starving GMPS of its required substrate, XMP.

Molecular Mechanism: Covalent Yet Reversible Inhibition of IMPDH

This compound monophosphate (OxMP) is a potent, reversible competitive inhibitor of IMPDH with respect to the native substrate, IMP. The mechanism is unique in that it involves the formation of a covalent adduct with a catalytic cysteine residue in the IMPDH active site.

UV spectroscopy and X-ray crystallography studies indicate that the active site cysteine attacks OxMP, leading to the opening of the oxazine ring. This forms a covalent intermediate (E-OxMP). However, unlike the normal catalytic intermediate which undergoes hydrolysis, the E-OxMP adduct is stable against hydrolysis. Instead, the reaction reverses, and the adduct re-cyclizes to release OxMP from the active site. This covalent, yet ultimately reversible, interaction accounts for its potent inhibition of the enzyme.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound monophosphate is a covalent inhibitor of inosine 5’-monophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Guanosine Monophosphate Synthetase by the Substrate Enantiomer l-XMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GMP synthase - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide on the Biological Activities of Oxanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Oxanosine, a nucleoside antibiotic isolated from Streptomyces capreolus. It details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biochemical pathways and experimental workflows.

Introduction

This compound (5-amino-3-β-D-ribofuranosyl-3H-imidazo[4,5-d]oxazin-7-one) is a unique guanosine analogue characterized by an oxazine ring in place of the pyrimidine ring of guanine. This structural distinction is the basis for its biological activities, which primarily stem from its interference with purine nucleotide metabolism. Initially identified for its antimicrobial properties, this compound has also been investigated for its potential as an antiviral and antitumor agent.

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of key enzymes in the de novo purine biosynthesis pathway. After cellular uptake, this compound is phosphorylated to its 5'-monophosphate (this compound-5'-monophosphate, OMP), 5'-diphosphate (ODP), and 5'-triphosphate (OTP) forms by cellular kinases.

-

Inhibition of GMP Synthetase: this compound-5'-monophosphate is a potent inhibitor of GMP synthetase (Guanosine Monophosphate Synthetase), the enzyme responsible for the conversion of Xanthosine Monophosphate (XMP) to Guanosine Monophosphate (GMP). This inhibition is reported to be competitive with respect to XMP. By blocking this critical step, this compound depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and energy metabolism.

-

Incorporation into Nucleic Acids: this compound, in its triphosphate form (OTP), can be incorporated into RNA molecules. This incorporation can lead to errors in transcription and translation, contributing to its cytotoxic effects.

-

Inhibition of Inosinate Dehydrogenase: There is also evidence that this compound-5'-monophosphate can inhibit inosinate dehydrogenase, the enzyme that catalyzes the conversion of inosine monophosphate (IMP) to XMP, although this inhibition is generally weaker than that of GMP synthetase.

The following diagram illustrates the primary mechanism of action of this compound in the purine biosynthesis pathway.

Oxanosine: A Technical Guide on its Antibacterial Properties

Disclaimer: While extensive research has been conducted to compile this technical guide, publicly available data on the broad-spectrum antibacterial activity of oxanosine is limited. The majority of the quantitative data found pertains to its activity against Escherichia coli K-12 and its enzymatic inhibition.

Introduction

This compound is a novel nucleoside antibiotic originally isolated from the culture filtrate of Streptomyces capreolus.[1] Structurally, it is an analog of guanosine. Its antibacterial effect is primarily bacteriostatic and is notably antagonized by the presence of guanine, guanosine, and guanylic acid, which provides a foundational understanding of its mechanism of action.[2] This document provides a comprehensive overview of the antibacterial properties of this compound, detailing its mechanism of action, available quantitative data, and the experimental protocols used to ascertain these properties.

Mechanism of Action

The primary antibacterial activity of this compound stems from its role as a competitive inhibitor of GMP synthetase (E.C. 6.3.5.2).[2] This enzyme catalyzes the final step in the de novo synthesis of guanosine monophosphate (GMP), an essential precursor for DNA and RNA synthesis. By competitively binding to GMP synthetase, this compound effectively blocks the production of GMP, thereby halting nucleic acid synthesis and inhibiting bacterial growth.

Bacterial Transport

As a nucleoside analog, this compound is presumed to be actively transported into bacterial cells via nucleoside transport systems.[3] In Gram-negative bacteria such as E. coli, the outer membrane is traversed by specific transporters like the Tsx protein, a nucleoside-specific channel.[1] Once in the periplasm, inner membrane transporters such as NupC and NupG, which are proton-motive force-dependent symporters, facilitate its entry into the cytoplasm. While the specific transporter(s) for this compound have not been definitively identified, its structural similarity to natural nucleosides strongly suggests its uptake via these pathways.

Quantitative Data

The available quantitative data on the antibacterial and inhibitory properties of this compound are summarized in the table below.

| Parameter | Organism/Enzyme | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli K-12 | 12.5 µg/mL | |

| Inhibition Constant (Ki) | GMP Synthetase | 7.4 x 10-4 M |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following broth microdilution protocol is a standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 108 CFU/mL)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Dilutions:

-

Create a series of twofold dilutions of the this compound stock solution in CAMHB in a separate plate or tubes.

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the highest concentration of this compound to well 1.

-

Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no antibiotic) and well 12 as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture, suspend isolated colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading Results:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

-

GMP Synthetase Inhibition Assay

The following is a representative spectrophotometric protocol for determining the inhibition of GMP synthetase by this compound.

Objective: To determine the inhibitory effect and kinetics of this compound on GMP synthetase activity.

Principle: The activity of GMP synthetase can be monitored by measuring the decrease in absorbance at 290 nm, which corresponds to the conversion of xanthosine 5'-monophosphate (XMP) to GMP.

Materials:

-

Purified GMP synthetase

-

Xanthosine 5'-monophosphate (XMP) solution

-

ATP solution

-

Glutamine solution

-

MgCl2 solution

-

Tris-HCl buffer (pH 8.0)

-

This compound solutions of varying concentrations

-

UV-Vis spectrophotometer

-

Cuvettes or 96-well UV-transparent plates

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and glutamine at their optimal concentrations.

-

In a series of cuvettes or wells, add the reaction mixture.

-

Add varying concentrations of this compound to the experimental cuvettes/wells. Include a control with no inhibitor.

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixtures with GMP synthetase for a set period at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding XMP to each cuvette/well.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 290 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

-

Plot the reaction velocities against the substrate (XMP) concentration for each inhibitor concentration.

-

Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from a Lineweaver-Burk or other suitable plot.

-

The inhibition constant (Ki) for this compound can be calculated from the changes in Km and Vmax in the presence of the inhibitor. For a competitive inhibitor, the apparent Km will increase with increasing inhibitor concentration.

-

Visualizations

Caption: Inhibition of Bacterial Purine Biosynthesis by this compound.

Caption: Experimental Workflow for MIC Determination.

References

The Antiviral Effects of Oxanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxanosine, a nucleoside analog originally isolated from Streptomyces capreolus, has demonstrated antiviral properties primarily attributed to its function as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH). Upon intracellular phosphorylation to its active form, this compound monophosphate (OxMP), it potently inhibits IMPDH, the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This disruption of guanine nucleotide pools is a critical mechanism for inhibiting the replication of a wide range of viruses that are dependent on these essential building blocks for nucleic acid synthesis. This guide provides a comprehensive overview of the antiviral effects of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its study.

Core Mechanism of Antiviral Action

The primary antiviral activity of this compound stems from its ability to disrupt the cellular synthesis of guanine nucleotides. This is achieved through the following steps:

-

Cellular Uptake and Phosphorylation: this compound enters the host cell and is phosphorylated by cellular kinases to its active form, this compound 5'-monophosphate (OxMP).

-

IMPDH Inhibition: OxMP acts as a potent competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH)[1][2]. IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the de novo synthesis of guanosine monophosphate (GMP) and, subsequently, guanosine triphosphate (GTP)[2].

-

Guanine Nucleotide Depletion: The inhibition of IMPDH leads to a significant reduction in the intracellular pool of guanine nucleotides (GTP and dGTP)[2].

-

Inhibition of Viral Replication: Many viruses are highly dependent on the host cell's nucleotide pools for the replication of their genetic material (RNA or DNA)[3]. The depletion of guanine nucleotides effectively starves the virus of essential building blocks, thereby inhibiting viral nucleic acid synthesis and overall replication.

Signaling Pathway of IMPDH Inhibition by this compound

Quantitative Data

While the primary mechanism of action of this compound is well-established, specific data on its antiviral activity against a broad range of viruses is limited in publicly available literature. The following tables summarize the available quantitative data for this compound and its derivatives.

Table 1: Inhibition of IMP Dehydrogenase (IMPDH) by this compound Monophosphate (OxMP)

| Organism/Enzyme Source | Ki (nM) | Reference |

| Cryptosporidium parvum IMPDH | 51 | |

| Bacillus anthracis IMPDH | 340 | |

| Human IMPDH2 | 160 | |

| Tritrichomonas foetus IMPDH | 120 | |

| Clostridium perfringens IMPDH | 87 |

Table 2: Antiviral Activity of this compound and Its Derivatives

| Compound | Virus | Cell Line | EC50 | Cytotoxicity (IC50) | Reference |

| This compound | HIV-1 | U937 | 27 ng/mL | > 100 µg/mL | |

| This compound Derivative 7 | HIV-1 | U937 | 13 µg/mL | 56 µg/mL | |

| This compound Derivative 9 | HIV-1 | U937 | 21 µg/mL | > 100 µg/mL |

Note: The reported anti-HIV-1 activity of this compound is described as weak.

Experimental Protocols

Detailed experimental protocols for testing the antiviral activity of this compound are not widely published. However, standard virological assays can be adapted for this purpose. The following are detailed methodologies for key experiments relevant to evaluating the antiviral effects of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of a compound that is required to inhibit virus-induced cell death.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero, HeLa, MDCK)

-

96-well cell culture plates

-

Complete cell culture medium

-

Virus stock of known titer

-

This compound stock solution (dissolved in a suitable solvent like DMSO or water)

-

Cell viability reagent (e.g., Neutral Red, MTT, or a luminescent ATP-based assay kit)

-

Plate reader (spectrophotometer or luminometer)

Protocol:

-

Cell Seeding: Seed the 96-well plates with the host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration might be 100 µM, with 2-fold or 3-fold serial dilutions.

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayers.

-

Add the diluted this compound to the wells in triplicate. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

-

Immediately add the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

-

Quantification of Cell Viability:

-

At the end of the incubation period, remove the medium.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the "cells only" control.

-

Plot the percentage of viability against the log of the this compound concentration.

-

Determine the 50% effective concentration (EC50) from the dose-response curve, which is the concentration of this compound that protects 50% of the cells from virus-induced death.

-

Similarly, determine the 50% cytotoxic concentration (CC50) from a parallel experiment without virus infection.

-

Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of infectious virus particles.

Materials:

-

Host cell line that forms plaques upon viral infection

-

6-well or 12-well cell culture plates

-

Virus stock of known titer

-

This compound stock solution

-

Overlay medium (e.g., containing agarose or methylcellulose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

Protocol:

-

Cell Seeding: Seed the plates with host cells to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C. Include a "virus only" control.

-

Infection:

-

Remove the growth medium from the cell monolayers.

-

Inoculate the cells with the virus-compound mixtures.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Overlay:

-

Remove the inoculum and wash the cells with PBS.

-

Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

-

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, until visible plaques are formed.

-

Staining and Counting:

-

Fix the cells with the fixing solution.

-

Stain the cells with the crystal violet solution to visualize the plaques.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the "virus only" control.

-

Determine the EC50 value from the dose-response curve.

-

Quantitative PCR (qPCR) Assay for Viral Replication

This assay directly measures the effect of a compound on the synthesis of viral nucleic acids.

Materials:

-

Host cell line and virus

-

24-well or 48-well cell culture plates

-

This compound stock solution

-

Reagents for nucleic acid extraction (DNA or RNA, depending on the virus)

-

Reagents for reverse transcription (for RNA viruses)

-

qPCR master mix, primers, and probes specific for a viral gene and a host housekeeping gene.

Protocol:

-

Infection and Treatment:

-

Seed cells in plates and allow them to attach.

-

Treat the cells with different concentrations of this compound.

-

Infect the cells with the virus at a specific MOI.

-

-

Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours).

-

Nucleic Acid Extraction:

-

At the end of the incubation, lyse the cells and extract total DNA or RNA.

-

-

Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA.

-

qPCR:

-

Perform qPCR using primers and probes for the target viral gene and a host housekeeping gene (for normalization).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the viral and host genes.

-

Calculate the relative amount of viral nucleic acid in treated samples compared to untreated controls, after normalizing to the host housekeeping gene.

-

Determine the EC50 value based on the reduction in viral nucleic acid levels.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing the antiviral activity of a compound like this compound.

Conclusion

This compound represents a class of antiviral compounds that target a crucial host cell metabolic pathway, the de novo synthesis of guanine nucleotides. Its active form, OxMP, is a potent inhibitor of IMPDH. While this mechanism suggests broad-spectrum antiviral potential, the available data on its efficacy against specific viruses is limited. The experimental protocols and workflows provided in this guide offer a framework for further investigation into the antiviral properties of this compound and related compounds. Future research should focus on generating comprehensive quantitative data (EC50 and CC50 values) against a panel of clinically relevant viruses to better define its therapeutic potential.

References

Phosphorylation of Oxanosine to Oxanosine Monophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxanosine, a nucleoside analog originally isolated from Streptomyces capreolus, has demonstrated significant potential as both an antibiotic and an antitumor agent. Its biological activity is contingent upon its intracellular conversion to this compound monophosphate (OxMP). This phosphorylation step is a critical activation pathway, transforming the prodrug into its pharmacologically active form. OxMP subsequently exerts its therapeutic effects, primarily through the inhibition of key enzymes in the purine biosynthesis pathway, such as inosine monophosphate dehydrogenase (IMPDH). This technical guide provides an in-depth overview of the enzymatic phosphorylation of this compound, consolidating current knowledge and presenting detailed methodologies for its investigation.

The Enzymatic Conversion of this compound to this compound Monophosphate

The conversion of this compound to OxMP is an ATP-dependent phosphorylation reaction catalyzed by a nucleoside kinase. While the specific enzyme responsible for this transformation in human cells has not been definitively identified in the reviewed literature, enzymes with broad substrate specificity within the purine salvage pathway are the most probable candidates. Given the structural similarity of this compound to guanosine and adenosine, the following kinases are prime suspects for its phosphorylation:

-

Deoxycytidine Kinase (dCK): Known for its broad substrate specificity, dCK phosphorylates various purine and pyrimidine deoxynucleosides and their analogs[1][2]. Its capacity to phosphorylate guanosine analogs makes it a strong candidate for this compound phosphorylation[3].

-

Adenosine Kinase (ADK): As this compound has been shown to be a substrate for adenosine deaminase, another enzyme in the purine salvage pathway, it is plausible that adenosine kinase could also recognize and phosphorylate this compound[4][5].

-

Deoxyguanosine Kinase (dGK): This mitochondrial enzyme is responsible for the phosphorylation of purine deoxynucleosides. Its known activity on various guanosine analogs suggests it may also phosphorylate this compound.

-

Other Nucleoside/Nucleotide Kinases: Other kinases with broad substrate specificities, such as certain viral thymidine kinases or other deoxynucleoside kinases, could potentially contribute to this compound phosphorylation.

The general reaction for the phosphorylation of this compound is as follows:

This compound + ATP → this compound Monophosphate (OxMP) + ADP

This reaction is catalyzed by a nucleoside kinase and requires the presence of a divalent cation, typically Mg²⁺, as a cofactor.

Quantitative Data on this compound Phosphorylation

To date, specific kinetic parameters for the phosphorylation of this compound by a purified kinase have not been reported in the literature. However, for the purpose of illustrating the type of data that would be generated from the experimental protocols outlined below, the following tables present hypothetical kinetic constants. These tables should be populated with experimentally determined values.

Table 1: Hypothetical Michaelis-Menten Constants for this compound Phosphorylation

| Enzyme Candidate | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Deoxycytidine Kinase (dCK) | This compound | Value | Value | Value |

| Adenosine Kinase (ADK) | This compound | Value | Value | Value |

| Deoxyguanosine Kinase (dGK) | This compound | Value | Value | Value |

Note: The values in this table are placeholders and must be determined experimentally.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound Activation

The following diagram illustrates the proposed intracellular activation of this compound and its subsequent mechanism of action.

Caption: Intracellular activation of this compound and inhibition of IMPDH.

Experimental Workflow for Kinase Assay

The following diagram outlines the general workflow for determining the kinetic parameters of this compound phosphorylation.

Caption: Workflow for determining this compound phosphorylation kinetics.

Experimental Protocols

The following is a detailed, adaptable protocol for an in vitro kinase assay to determine the kinetic parameters for the phosphorylation of this compound.

Materials

-

Purified recombinant human kinase (e.g., Deoxycytidine Kinase, Adenosine Kinase)

-

This compound

-

Adenosine Triphosphate (ATP), disodium salt

-

Tris-HCl buffer (pH 7.5)

-

Potassium Chloride (KCl)

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

Trichloroacetic acid (TCA) or Perchloric acid (PCA) for quenching

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic (for HPLC mobile phase)

-

Ultrapure water

-

Microcentrifuge tubes

-

Incubator or water bath

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column

Preparation of Reagents

-

Kinase Assay Buffer (1X): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA. Prepare a 10X stock and dilute to 1X before use. Store at 4°C.

-

This compound Stock Solution (100 mM): Dissolve the appropriate amount of this compound in ultrapure water. Store at -20°C in aliquots.

-

ATP Stock Solution (100 mM): Dissolve ATP in ultrapure water and adjust the pH to 7.0 with NaOH. Store at -20°C in aliquots.

-

Enzyme Dilution Buffer: Kinase Assay Buffer (1X).

-

Quenching Solution: 10% (w/v) TCA or 1 M PCA. Store at 4°C.

Kinase Assay Procedure

-

Enzyme Preparation: On the day of the experiment, thaw the purified kinase on ice. Prepare a working dilution of the enzyme in the Enzyme Dilution Buffer to a final concentration that results in a linear rate of product formation for at least 15-30 minutes. The optimal enzyme concentration must be determined empirically.

-

Reaction Setup:

-

Prepare a series of reactions in microcentrifuge tubes on ice. Each reaction will have a final volume of 50 µL.

-

For determining the Km for this compound, vary its concentration (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM) while keeping the ATP concentration constant and saturating (e.g., 5 mM).

-

For determining the Km for ATP, vary its concentration while keeping the this compound concentration constant and saturating.

-

A typical reaction mixture contains:

-

5 µL of 10X Kinase Assay Buffer

-

Variable volume of this compound stock solution

-

Variable volume of ATP stock solution

-

X µL of diluted enzyme

-

Ultrapure water to a final volume of 50 µL.

-

-

-

Initiation and Incubation:

-

Pre-incubate the reaction mixtures (without ATP) at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the reactions at 37°C.

-

-

Time Course and Quenching:

-

At specific time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw a 10 µL aliquot from each reaction and immediately add it to a tube containing 10 µL of the Quenching Solution to stop the reaction.

-

Vortex the quenched samples and keep them on ice.

-

-

Sample Preparation for HPLC:

-

Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for HPLC analysis.

-

HPLC Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 50 mM potassium phosphate buffer (pH 6.0) containing a small percentage of acetonitrile (e.g., 2-5%), or a gradient elution if necessary to achieve good separation. The optimal mobile phase composition should be determined empirically.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where both this compound and OxMP have significant absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Generate a standard curve for OxMP by injecting known concentrations.

-

Integrate the peak area corresponding to OxMP in the experimental samples.

-

Calculate the concentration of OxMP formed in each sample using the standard curve.

-

Data Analysis

-

Calculate Initial Velocities (v₀): For each substrate concentration, plot the concentration of OxMP formed against time. The initial velocity is the slope of the linear portion of this curve.

-

Determine Km and Vmax:

-

Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

-

Alternatively, use a linearized plot, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), to visually estimate Km and Vmax.

-

Conclusion

The phosphorylation of this compound to its monophosphate is a pivotal step in its mechanism of action. While the specific kinase(s) responsible for this activation remain to be definitively identified, enzymes with broad substrate specificities, such as deoxycytidine kinase and adenosine kinase, are strong candidates. The detailed experimental protocol provided in this guide offers a robust framework for researchers to investigate the kinetics of this compound phosphorylation, identify the responsible enzymes, and further elucidate its therapeutic potential. The determination of these kinetic parameters will be invaluable for the rational design of more effective this compound-based therapies and for understanding potential mechanisms of drug resistance.

References

- 1. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of L-adenosine and L-guanosine as substrates for human deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

Oxanosine's role in guanosine nucleotide biosynthesis

An In-depth Technical Guide on the Role of Oxanosine in Guanosine Nucleotide Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a nucleoside antibiotic originally isolated from Streptomyces capreolus.[1] Its biological significance stems from its role as a potent inhibitor of the de novo guanosine nucleotide biosynthesis pathway, a critical route for the production of guanine nucleotides required for DNA and RNA synthesis, signal transduction, and other vital cellular processes.[2][3] In its active form, this compound monophosphate (OxMP), it primarily targets inosine 5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in this pathway.[4][5] This inhibitory action leads to the depletion of cellular guanine nucleotide pools, resulting in cytostatic and apoptotic effects, which underpins its potential as an anticancer, antiviral, and immunosuppressive agent. This guide provides a comprehensive overview of this compound's mechanism of action, quantitative inhibition data, relevant experimental protocols, and the key pathways involved.

The De Novo Guanosine Nucleotide Biosynthesis Pathway

The de novo synthesis of purine nucleotides originates from simpler precursors, culminating in the formation of inosine 5'-monophosphate (IMP). IMP serves as a crucial branch-point metabolite, directing the pathway towards the synthesis of either adenine or guanine nucleotides. The biosynthesis of guanosine monophosphate (GMP) from IMP involves a two-step enzymatic process:

-

IMP Dehydrogenase (IMPDH): This NAD⁺-dependent enzyme catalyzes the oxidation of IMP to xanthosine 5'-monophosphate (XMP). This is the first committed and rate-limiting step in the pathway to GMP.

-

GMP Synthetase (GMPS): GMPS then catalyzes the amination of XMP, using glutamine as the amine donor and ATP as an energy source, to produce GMP.

GMP is subsequently phosphorylated to form guanosine diphosphate (GDP) and guanosine triphosphate (GTP), which are essential for numerous cellular functions.

Mechanism of Action of this compound

This compound itself is a prodrug. To exert its biological activity, it must be phosphorylated intracellularly by cellular kinases to its active form, this compound 5'-monophosphate (OxMP). The primary molecular target of OxMP is IMPDH.

Primary Target: IMP Dehydrogenase (IMPDH)

OxMP is a potent, reversible, and competitive inhibitor of IMPDH with respect to the natural substrate, IMP. Its structural similarity to IMP allows it to bind to the enzyme's active site. Upon binding, the catalytic cysteine residue in the IMPDH active site attacks the C2 position of OxMP, forming a covalent E-OxMP* intermediate, analogous to the E-XMP* intermediate formed with IMP. However, unlike the natural intermediate which is hydrolyzed to release XMP, the E-OxMP* adduct does not undergo hydrolysis. Instead, it re-cyclizes to release OxMP, effectively trapping the enzyme in a non-productive cycle and preventing the conversion of IMP to XMP. This potent competitive inhibition leads to a significant reduction in the cellular pool of guanine nucleotides.

Secondary Target: GMP Synthetase (GMPS)

While IMPDH is the primary target, early studies also identified this compound as a competitive inhibitor of GMP synthetase. However, the inhibition of GMPS is significantly weaker than its effect on IMPDH. The reported Ki value for GMPS is in the high micromolar range, suggesting this interaction is likely of secondary importance to its overall biological effect, especially at lower concentrations.

Quantitative Data: Inhibition Constants

The potency of OxMP as an IMPDH inhibitor has been characterized across various species. The data clearly demonstrates that OxMP is a significantly more potent inhibitor than the natural product of the subsequent reaction, GMP, which also acts as a feedback inhibitor.

| Enzyme Source | Inhibitor | Inhibition Type | Ki (nM) | Reference |

| Human IMPDH2 | OxMP | Competitive | 130 | |

| Bacillus anthracis | OxMP | Competitive | 340 | |

| Campylobacter jejuni | OxMP | Competitive | 51 | |

| Cryptosporidium parvum | OxMP | Competitive | 100 | |

| Tritrichomonas foetus | OxMP | Competitive | 110 | |

| Human IMPDH2 | GMP | Competitive | 21,000 | |

| E. coli | This compound | Competitive (vs. XMP) | 740,000 (for GMPS) |

Table 1: Summary of Inhibition Constants for this compound Monophosphate (OxMP) and Guanosine Monophosphate (GMP).

Experimental Protocols

Synthesis of this compound Monophosphate (OxMP) from GMP

This protocol is adapted from the procedure used to synthesize this compound.

Materials:

-

Guanosine 5'-monophosphate (GMP)

-

Sodium nitrite (NaNO₂)

-

Sodium acetate buffer (200 mM, pH 3.7)

-

Dowex 50WX8-400 resin

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Dissolve GMP (e.g., 80 mg) and NaNO₂ (e.g., 140 mg) in 20 mL of 200 mM sodium acetate buffer (pH 3.7).

-

Incubate the reaction mixture with shaking at 37°C for 18-24 hours. Monitor the reaction for the complete consumption of GMP using analytical RP-HPLC.

-

Filter the reaction mixture through a 0.2 μm filter to remove any particulate matter.

-

Purify the resulting OxMP from the reaction mixture using a preparative RP-HPLC system.

-

The purified fraction containing OxMP will likely be a triethylammonium salt. To remove this, pass the solution through a Dowex 50WX8-400 column (H⁺ form).

-

Lyophilize the final product.

-

Confirm the identity and purity of the synthesized OxMP using ¹H-NMR and LC-MS.

IMP Dehydrogenase (IMPDH) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of IMPDH inhibition.

Materials:

-

Purified IMPDH enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

-

Inosine 5'-monophosphate (IMP) stock solution

-

Nicotinamide adenine dinucleotide (NAD⁺) stock solution

-

This compound monophosphate (OxMP) stock solution (inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a series of dilutions of the inhibitor (OxMP) in the assay buffer.

-

Prepare a series of dilutions of the substrate (IMP) in the assay buffer.

-

In each well of the microplate, add the assay buffer, a fixed concentration of NAD⁺ (e.g., 500 µM), and varying concentrations of IMP and OxMP.

-

Initiate the enzymatic reaction by adding a fixed concentration of purified IMPDH enzyme to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Record the initial velocity (rate of change in absorbance) for each reaction condition.

-

Analyze the data by plotting the initial velocities against the substrate (IMP) concentration at each inhibitor (OxMP) concentration.

-

Fit the data to competitive, non-competitive, and mixed-inhibition models using appropriate software (e.g., GraFit, Prism). The best fit, determined by criteria such as Akaike's information criterion, will reveal the mechanism of inhibition and allow for the calculation of the Ki value.

Biological Consequences of IMPDH Inhibition

The inhibition of IMPDH by this compound has profound effects on cellular metabolism and proliferation.

-

Depletion of Guanine Nucleotides: As the rate-limiting step is blocked, the cellular pools of XMP, GMP, GDP, and GTP are significantly depleted. This starves the cell of essential building blocks for DNA and RNA synthesis, leading to a halt in cell proliferation.

-

Anticancer and Antiviral Activity: Rapidly proliferating cells, such as cancer cells and virus-infected cells, have a high demand for nucleotides. By targeting IMPDH, this compound selectively affects these cells, making it a candidate for anticancer and antiviral therapies. The antiproliferative effects can ultimately lead to apoptosis.

-

Immunosuppression: Lymphocytes are particularly dependent on the de novo purine synthesis pathway. IMPDH inhibitors like mycophenolic acid are used clinically as immunosuppressants, and this compound shares this potential mechanism of action.

Mechanisms of Resistance

As with other targeted therapies, resistance to IMPDH inhibitors can develop. Potential mechanisms include:

-

Gene Amplification: Cells may overcome inhibition by increasing the expression of the IMPDH gene, thereby producing more enzyme to counteract the inhibitor.

-

Target Mutation: Mutations in the IMPDH gene could alter the inhibitor's binding site, reducing its affinity and efficacy.

-

Altered Drug Metabolism: Changes in the cellular machinery responsible for phosphorylating this compound to the active OxMP could prevent its activation.

Conclusion

This compound, through its active metabolite OxMP, serves as a powerful tool for studying and targeting guanosine nucleotide biosynthesis. Its primary mechanism of action is the potent and competitive inhibition of IMPDH, the pathway's rate-limiting enzyme. This leads to a depletion of essential guanine nucleotides, providing a strong rationale for its observed anticancer, antiviral, and immunosuppressive properties. The detailed understanding of its interaction with IMPDH, supported by quantitative kinetic data and established experimental protocols, makes this compound and its analogs compelling subjects for further investigation in drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound monophosphate is a covalent inhibitor of inosine 5’-monophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Embrace: A Structural Analysis of Oxanosine's Interaction with IMPDH

A deep dive into the structural and kinetic landscape of oxanosine's inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) reveals a complex mechanism involving a reversible covalent adduct, offering critical insights for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structural analysis, quantitative binding data, and the experimental protocols utilized to elucidate this interaction, tailored for researchers, scientists, and drug development professionals.

Inosine Monophosphate Dehydrogenase (IMPDH) stands as a crucial enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP)[1][2]. This pivotal role in cellular proliferation has positioned IMPDH as a significant target for immunosuppressive, antiviral, and anticancer therapies[3][4][5]. This compound, a nucleoside antibiotic originally isolated from Streptomyces capreolus, and its phosphorylated form, this compound monophosphate (OxMP), have demonstrated potent inhibitory activity against IMPDH. Understanding the precise structural and mechanistic details of this inhibition is paramount for the rational design of next-generation IMPDH inhibitors.

The Structural Basis of Inhibition: A Covalent Dance

Crystallographic studies have been instrumental in visualizing the binding mode of this compound to IMPDH. These studies reveal that this compound monophosphate (OxMP) acts as a potent competitive inhibitor with respect to IMP. The binding of OxMP to the active site of IMPDH is not a simple non-covalent interaction. Instead, it involves the formation of a reversible, ring-opened covalent adduct with a key cysteine residue in the enzyme's active site.

This covalent modification effectively traps the enzyme in an inactive state. The catalytic cysteine attacks the C6 position of the this compound ring, leading to the opening of the oxazine ring and the formation of a carbamimidothioate adduct. Interestingly, unlike the natural covalent intermediate formed during the normal catalytic cycle with IMP, this adduct with the ring-opened OxMP does not undergo hydrolysis. Instead, it can recyclize to reform OxMP, explaining the reversible nature of the inhibition. The crystal structures suggest that the ring-opened inhibitor occupies the space that would typically be filled by a catalytic water molecule, thereby preventing the hydrolysis step necessary for product formation and release.

Quantitative Insights into this compound Binding

Kinetic analyses have provided crucial quantitative data on the potency of this compound monophosphate as an IMPDH inhibitor. The inhibition constant (Ki) varies across IMPDH orthologs from different species, highlighting potential avenues for developing species-specific inhibitors.

| IMPDH Source Organism | OxMP Ki (nM) | GMP Ki (nM) |

| Campylobacter jejuni (CjIMPDH) | 51 | 7,100 |

| Homo sapiens (hIMPDH2) | 120 | 23,000 |

| Bacillus anthracis (BaIMPDH) | 340 | 120,000 |

| Cryptosporidium parvum (CpIMPDH) | 80 | - |

| Tritrichomonas foetus (TfIMPDH) | 150 | - |

Table 1: Inhibition constants (Ki) of this compound Monophosphate (OxMP) and Guanosine Monophosphate (GMP) for various IMPDH enzymes. Data sourced from. A lower Ki value indicates a more potent inhibitor.

The data clearly demonstrates that OxMP is a significantly more potent inhibitor than the natural feedback regulator, GMP, by a factor of 140- to 350-fold across the tested species.

Experimental Methodologies

The elucidation of the structural and kinetic aspects of this compound binding to IMPDH relies on a combination of sophisticated biochemical and biophysical techniques.

Protein Expression and Purification

Recombinant IMPDH is typically overexpressed in Escherichia coli. The purification protocol often involves affinity chromatography followed by ion-exchange chromatography to achieve high purity. Thiol-containing reagents like dithiothreitol (DTT) are essential throughout the purification process to prevent the oxidation of the catalytic cysteine residue.

Steady-State Enzyme Kinetics

The inhibitory potency of this compound is quantified using steady-state kinetic assays. These assays monitor the production of NADH, a product of the IMPDH-catalyzed reaction, by measuring the increase in absorbance at 340 nm.

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 8.0), 100 mM KCl, and 1 mM DTT.

-

Procedure: The reaction is initiated by the addition of the enzyme to a mixture containing varying concentrations of IMP, NAD+, and the inhibitor (OxMP). Initial velocities are measured and fitted to competitive inhibition models to determine the Ki value.

Pre-Steady-State Kinetics

To investigate the formation of the covalent adduct, pre-steady-state kinetic experiments are performed using a stopped-flow spectrophotometer. This technique allows for the monitoring of rapid changes in absorbance or fluorescence that occur in the initial milliseconds of the reaction.

-

Procedure: A solution containing IMPDH is rapidly mixed with a solution containing OxMP. The formation of the enzyme-inhibitor complex is monitored by changes in the UV-visible spectrum, specifically at wavelengths where the inhibitor or the adduct have distinct absorbance properties (e.g., 287 nm and 321 nm).

X-ray Crystallography

Determining the three-dimensional structure of the IMPDH-oxanosine complex is achieved through X-ray crystallography.

-

Crystallization: The purified IMPDH protein is co-crystallized with OxMP. This involves screening a wide range of conditions (precipitants, pH, temperature) to find the optimal conditions for crystal growth.

-

Data Collection: The grown crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

Jump Dilution Experiment

The reversibility of the inhibition is confirmed using a jump dilution experiment.

-

Procedure: A pre-formed complex of IMPDH and a high concentration of OxMP is rapidly diluted into a solution containing the substrates (IMP and NAD+). The recovery of enzymatic activity over time is monitored. A rapid recovery of activity indicates a reversible inhibitor.

Visualizing the Molecular Interactions

The following diagrams illustrate the key pathways and experimental workflows involved in the analysis of this compound's interaction with IMPDH.

Conclusion

The structural and kinetic characterization of this compound's binding to IMPDH provides a compelling example of mechanism-based enzyme inhibition. The formation of a reversible covalent adduct represents a sophisticated inhibitory strategy that can be leveraged for the design of new drugs. The detailed experimental protocols and quantitative data presented herein offer a solid foundation for researchers aiming to develop novel and potent IMPDH inhibitors with improved therapeutic profiles. By understanding the intricate molecular details of this interaction, the scientific community is better equipped to tackle the challenges of drug resistance and to design the next generation of therapies targeting this essential enzyme.

References

- 1. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound monophosphate is a covalent inhibitor of inosine 5’-monophosphate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Oxanosine from Guanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction